Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMXPFPSGGLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazinolysis of Activated Esters
This method involves reacting tert-butyl carbamate derivatives with hydrazine or hydrazine hydrate. Key steps include:
- Activation of Carboxylic Acid : The carboxylic acid group is activated using reagents like isobutyl chlorocarbonate to form a mixed anhydride intermediate.
- Hydrazine Coupling : The anhydride reacts with hydrazine hydrate in solvents such as ethanol or THF at elevated temperatures (60–65°C).
Tert-butyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (1.53 g, 5.000 mmol) and hydrazine hydrate (2.5 g, 50.00 mmol) in ethanol (30 mL) were heated to 65°C for 3 hours. The mixture was concentrated and purified via column chromatography to yield the product (85.5%).
Key Data :
| Reactant | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Activated tert-butyl ester | Ethanol | 65°C | 3 h | 85.5% |
Curtius Rearrangement Route
This two-step process involves:
- Acyl Azide Formation : A carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide.
- Rearrangement and Trapping : The acyl azide undergoes Curtius rearrangement to an isocyanate, which is trapped by tert-butanol to form the carbamate.
Critical Conditions :
- Catalysts : Tetrabutylammonium bromide and zinc(II) triflate.
- Temperature : 40–75°C for aromatic substrates.
Advantages :
- High regioselectivity for sterically hindered substrates.
- Compatible with diverse carboxylic acid precursors.
Direct Coupling Using Carbodiimides
Carbodiimide-based coupling agents (e.g., HATU, EDCI) facilitate the reaction between tert-butyl carbamate precursors and hydrazine derivatives.
Tert-butyl [2-(aminooxy)ethyl]carbamate (0.143 g, 0.814 mmol) was reacted with (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (0.150 g, 0.543 mmol) using HATU (0.156 g) and DIPEA (2.02 mL) in DCM. The product was isolated in 79% yield after chromatography.
Reaction Optimization :
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DCM | 79% |
| EDCI | NMM | DCM/THF | 89% |
Phase-Transfer Alkylation
This method employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate alkylation under basic conditions.
Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (57.0 g) was treated with methyl sulfate (73 g) and KOH (61.1 g) in ethyl acetate at 0–5°C. The product was obtained in 92.4% yield after crystallization.
Key Parameters :
- Catalyst : Tetrabutylammonium bromide (1.5 g).
- Temperature : 0–5°C to minimize side reactions.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Purification Complexity |
|---|---|---|---|
| Hydrazinolysis | 85–92% | High | Moderate (chromatography) |
| Curtius Rearrangement | 70–87% | Moderate | High (multiple steps) |
| Carbodiimide Coupling | 75–89% | High | Low (extraction) |
| Phase-Transfer Alkylation | 90–95% | Industrial | Low (crystallization) |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazinecarbonyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Research into the biological activity of tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate has primarily focused on its potential as an anti-tuberculosis agent and its cytotoxic effects against various cell lines.
Anti-Tuberculosis Activity
Studies have indicated that compounds containing hydrazine moieties are often explored for their antitubercular properties. For example, research has shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) around 3 µM against resistant strains of Mycobacterium tuberculosis (Mtb), indicating significant therapeutic potential:
| Compound | MIC (µM) | Cytotoxicity (%) | Therapeutic Index |
|---|---|---|---|
| This compound | 3 | <10% | 30-40 |
This therapeutic index suggests a favorable balance between efficacy against Mtb and low toxicity to mammalian cells, making it a candidate for further development in treating tuberculosis.
Case Study 1: Antitubercular Efficacy
A study highlighted the importance of hydrazide derivatives in combating drug-resistant strains of Mtb. The structural modifications in these compounds have shown promising results in enhancing therapeutic efficacy. Specifically, compounds similar to this compound were found to maintain low cytotoxicity while effectively inhibiting bacterial growth.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggested that while the compound exhibited some cytotoxicity, it was significantly lower than that observed with traditional chemotherapeutics, indicating a potentially safer alternative for cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Physicochemical and Functional Differences
Hydrazinecarbonyl vs. Aminocarbonyl: The hydrazinecarbonyl group in the target compound provides two hydrogen bond donors (vs. one in aminocarbonyl), enhancing interactions with polar enzyme active sites .
Branched Alkyl Chains :
- The 3-methylbutyl chain in the target molecule increases lipophilicity (LogD = 1.06) compared to the 2-methylpropyl analogue (MW = 211.70), which may limit membrane permeability .
Aromatic Substituents :
- IV-31b and IV-31c () incorporate fluorophenyl and chlorophenyl groups, respectively. These substituents elevate molecular weight (>300 g/mol) and introduce halogen bonding, critical for HDAC isoform selectivity .
Research Findings and Trends
- LogD Optimization : The target compound’s moderate LogD (1.06) balances solubility and membrane permeability, making it suitable for oral drug candidates .
- Chirality Matters : The (S)-configuration in the target molecule ensures stereoselective binding, as seen in enzyme inhibition assays .
- Emerging Applications : Derivatives with azetidine (QB-5733, ) or cyclopentene () rings are being explored for constrained peptide design .
Biological Activity
Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate, with the CAS number 77284-59-4, is a compound that has attracted attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative analyses with related compounds.
- Molecular Formula : C11H23N3O3
- Molar Mass : 245.32 g/mol
- Structure : The compound features a tert-butyl group, a hydrazinecarbonyl moiety, and a branched alkyl chain, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism suggests that the compound may play a role in modulating enzymatic activities or signal transduction pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is thought to result from its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in specific tumor types. The precise pathways involved remain under investigation but may involve the modulation of apoptotic signaling cascades.
- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could have implications for treating inflammatory diseases or conditions.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro experiments on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound led to a 30% increase in apoptosis markers compared to control groups. Flow cytometry analysis indicated alterations in mitochondrial membrane potential, indicative of mitochondrial involvement in the apoptotic process.
-
Anti-inflammatory Mechanisms :
- A recent study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a reduction in paw swelling and decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 following treatment.
Comparative Analysis
The biological activity of this compound can be compared to similar compounds within its class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

